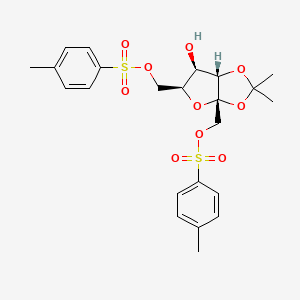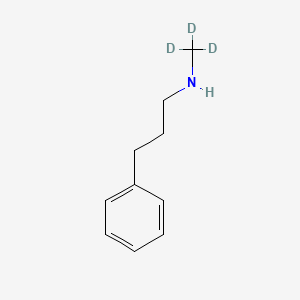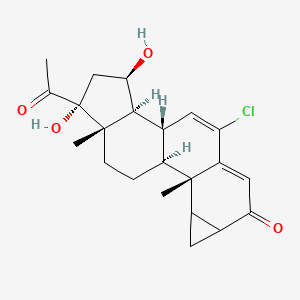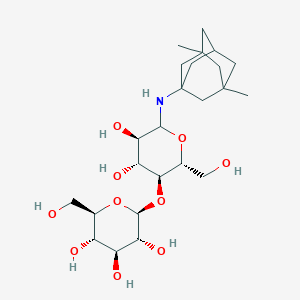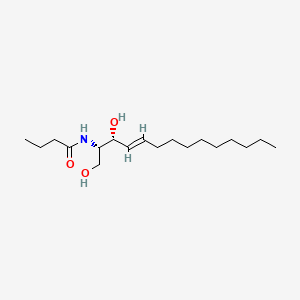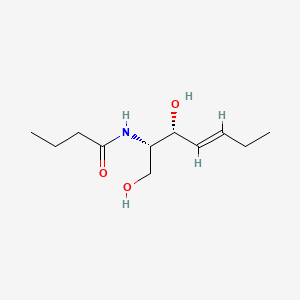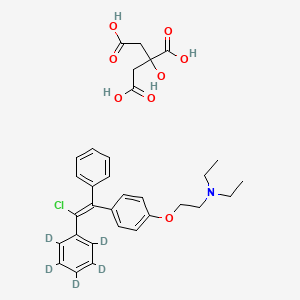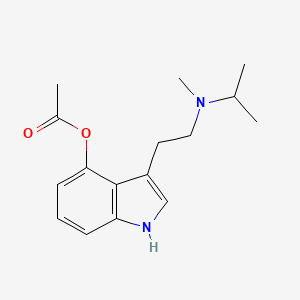
L-alpha-Glutamyl-L-cysteinylglycine Glutathione
Descripción general
Descripción
L-alpha-Glutamyl-L-cysteinylglycine Glutathione is an oligopeptide with the molecular formula C20H32N6O12S2 . It is synthesized by the sequential addition of cysteine to glutamate followed by the addition of glycine . The sulfhydryl group (−SH) of the cysteine is involved in reduction and conjugation reactions that are usually considered as the most important functions of GSH .
Synthesis Analysis
Glutathione is synthesized by the sequential addition of cysteine to glutamate followed by the addition of glycine . The synthesis of glutathione involves the action of gamma-glutamylcysteine synthetase (gamma-GCS) and GSH synthetase .Molecular Structure Analysis
The molecular weight of this compound is 612.6 g/mol . The IUPAC name is (2 S )-2-amino-5- [ [ (2 R )-3- [ [ (2 R )-2- [ [ (2 S )-2-amino-4-carboxybutanoyl]amino]-3- (carboxymethylamino)-3-oxopropyl]disulfanyl]-1- (carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid .Chemical Reactions Analysis
The sulfhydryl group (−SH) of the cysteine in glutathione is involved in reduction and conjugation reactions . These reactions provide the means for removal of peroxides and many xenobiotic compounds .Aplicaciones Científicas De Investigación
Antioxidant and Redox Agent
Glutathione (GSH) is a powerful cellular redox agent with key roles as an antioxidant or redox buffer system. It is involved in protein regeneration, detoxification, and serves as a marker for amino acid or peptide transport. GSH’s distribution and application among bacteria, including Actinobacteria, highlight its significance in various metabolic pathways (Lienkamp, Heine, & Tischler, 2020).
Role in Pediatric Health
In pediatric subjects, GSH plays an important role in maintaining redox and detoxification status, crucial for protecting against oxidative and free radical-mediated cell injury. The study of blood glutathione levels in children aids in understanding its protective role and the diagnosis of γ-glutamyl cycle disorders (Pastore et al., 2001).
Industrial Production
GSH can be produced biologically through an enzymatic process, important for its applications in food additives and the cosmetics industry. Advanced biocatalytic processes have been developed for efficient GSH production, meeting industrial requirements (Jiang et al., 2016).
Biosynthesis and Metabolism
The biosynthesis of GSH, primarily through the action of γ-glutamylcysteine synthetase and glutathione synthetase, has a complex evolutionary history. Understanding these pathways is crucial for developing strategies to enhance intracellular glutathione levels (Wei-we, 2014).
Health Implications
GSH plays significant roles in nutrient metabolism, cellular events regulation, and antioxidant defense. Its deficiency is linked to numerous diseases, including Alzheimer's, Parkinson's, and diabetes. This highlights the need for understanding GSH's nutritional regulation to develop treatment strategies (Wu et al., 2004).
Analytical Methods
Analytical methods, particularly high-performance liquid chromatography and capillary electrophoresis, have been developed for assaying GSH and related compounds. These methods are essential in studying oxidative stress and other biological processes (Camera & Picardo, 2002).
Involvement in Yeast Metabolism
In yeasts, GSH is involved in responses to different nutritional and oxidative stresses. For example, it helps in detoxification of xenobiotics and resistance to metal stress, illustrating its versatile role in microbial physiology (Penninckx, 2000).
Potential in Mitochondrial Disease Therapy
GSH's role as a redox biomarker in mitochondrial diseases offers new insights into pathogenesis and therapy development. Techniques to quantify mitochondrial dysfunction in patients can inform the creation of effective mitochondrial therapies (Enns & Cowan, 2017).
Mecanismo De Acción
Target of Action
Glutathione, also known as L-alpha-Glutamyl-L-cysteinylglycine, primarily targets enzymes such as glutathione peroxidase and glutathione S-transferase . These enzymes play crucial roles in cellular processes, including the reduction of peroxides and the conjugation of drugs to make them more soluble for excretion .
Mode of Action
Glutathione interacts with its targets by acting as a cofactor and a hydrophilic molecule . It participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process . Glutathione acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion .
Pharmacokinetics
Therefore, efforts have been made to develop glutathione derivatives that can easily cross cell membranes and enhance its oral bioavailability .
Result of Action
The action of glutathione results in several molecular and cellular effects. It plays a key role in maintaining cellular redox homeostasis . It is also involved in many physiological disorders related to oxidative stress, such as Parkinson’s disease and diabetes .
Action Environment
The action of glutathione can be influenced by various environmental factors. For instance, its production in humans slows down with age and during the progression of many chronic diseases . Therefore, supplementation with glutathione or its precursors could potentially offer health benefits .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O12S2/c21-9(2-4-14(28)29)17(34)26-12(19(36)24-6-16(32)33)8-40-39-7-11(18(35)23-5-15(30)31)25-13(27)3-1-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,35)(H,24,36)(H,25,27)(H,26,34)(H,28,29)(H,30,31)(H,32,33)(H,37,38)/t9-,10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBLIKMXDVZVGD-BJDJZHNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747859 | |
| Record name | (2S)-2-Amino-5-({(2R)-3-({(2R)-2-{[(2S)-2-amino-4-carboxybutanoyl]amino}-3-[(carboxymethyl)amino]-3-oxopropyl}disulfanyl)-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119290-90-3 | |
| Record name | (2S)-2-Amino-5-({(2R)-3-({(2R)-2-{[(2S)-2-amino-4-carboxybutanoyl]amino}-3-[(carboxymethyl)amino]-3-oxopropyl}disulfanyl)-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



